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Compound of Interest

Compound Name:
3-(2-Fluorophenyl)azetidine,

trifluoroacetic acid

CAS No.: 1443220-92-5

Cat. No.: B2941249

Get Quote

Abstract
The 3-(2-Fluorophenyl)azetidine scaffold represents a high-value pharmacophore in modern

medicinal chemistry, offering a precise tool for optimizing solubility, metabolic stability, and

ligand-target complementarity. As a constrained bioisostere of piperidine and pyrrolidine, the

azetidine ring significantly reduces lipophilicity (LogP) while altering the exit vector of

substituents. The incorporation of the ortho-fluorine atom serves a dual purpose: it blocks a

common site of oxidative metabolism (CYP450-mediated hydroxylation) and induces

conformational bias through electrostatic repulsion and dipole effects. This guide details the

physicochemical rationale, a validated synthetic protocol via Suzuki-Miyaura cross-coupling,

and application strategies for this scaffold.

Physicochemical Profile & Rationale
The "Azetidine Shift" in Lead Optimization
Replacing a six-membered piperidine or five-membered pyrrolidine with a four-membered

azetidine ring is a proven strategy to lower molecular weight and lipophilicity without sacrificing
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basicity. This "ring contraction" often improves the fraction of sp³ carbons (Fsp³), a metric

correlated with clinical success.

Comparative Metrics (Theoretical):

Property 3-Phenylpiperidine 3-Phenylpyrrolidine
3-(2-

Fluorophenyl)azetidi

ne

Ring Size 6-membered 5-membered
4-membered

(Strained)

LogP (Est.) ~2.5 ~2.1 ~1.6 - 1.8

pKa (Conj. Acid) ~10.5 ~9.5 ~9.0 - 9.5

Metabolic Liability High (Ring oxidation) Moderate
Low (Ring is

metabolically quiet)

Vector Geometry Chair conformation Envelope Puckered (Butterfly)

The Ortho-Fluorine Effect
The 2-fluoro substituent is not merely a decorative halogen; it is a functional design element:

Metabolic Blocking: The ortho position of phenyl rings is a "soft spot" for CYP450

metabolism. Fluorine substitution blocks this site, extending half-life (

).

Conformational Locking: The high electronegativity of fluorine can induce a preferred

conformation relative to the azetidine ring via dipole-dipole interactions, reducing the entropic

penalty upon binding to a target protein.

Validated Synthetic Protocol
Overview
While various routes exist (e.g., reduction of 3-hydroxy precursors), the most robust and

scalable method for medicinal chemistry libraries is the Nickel/Palladium-catalyzed cross-
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coupling of N-protected 3-iodoazetidine with 2-fluorophenylboronic acid.

Target Compound: 3-(2-Fluorophenyl)azetidine Hydrochloride CAS: 306935-05-7 (Free

base/Salt variants)

Workflow Diagram (DOT)

Step 1: Cross-Coupling

Step 2: Salt Formation

1-Boc-3-iodoazetidine
(Reagent A)

N-Boc-3-(2-fluorophenyl)azetidine
(Intermediate)

 Suzuki/Negishi Coupling
(60-80°C, 12h)

2-Fluorophenylboronic acid
(Reagent B)

NiCl2(dppp) / Zn
(Catalytic System)

3-(2-Fluorophenyl)azetidine HCl
(Final Salt)

 Acidic Cleavage
(RT, 2h)

4M HCl in Dioxane
(Deprotection)

Click to download full resolution via product page

Caption: Two-step synthesis of 3-(2-Fluorophenyl)azetidine HCl via Nickel-catalyzed cross-

coupling followed by Boc-deprotection.

Detailed Procedure
Step 1: Cross-Coupling (Suzuki-Miyaura Variant)
Note: While Palladium works, Nickel catalysis (Negishi-like conditions) often prevents beta-

hydride elimination in sp³-sp² couplings involving azetidines.

Reagents:
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1-Boc-3-iodoazetidine (1.0 equiv)

2-Fluorophenylboronic acid (1.5 equiv)

Nickel(II) iodide (NiI₂) (10 mol%)

trans-2-Aminocyclohexanol hydrochloride (Ligand, 10 mol%)

Sodium Hexamethyldisilazide (NaHMDS) (2.0 equiv)

Solvent: Isopropanol (IPA) or Dioxane.

Execution:

Charge a reaction vial with NiI₂, ligand, and boronic acid under nitrogen.

Add the solvent and stir for 10 minutes to form the active catalyst complex.

Add 1-Boc-3-iodoazetidine followed by the dropwise addition of NaHMDS.

Heat the mixture to 80°C for 12–16 hours.

Monitor: TLC or LCMS should show consumption of the iodide and formation of the Boc-

protected intermediate (

).

Work-up:

Cool to room temperature.[1] Dilute with Ethyl Acetate (EtOAc) and wash with water and

brine.

Dry organic layer over

, filter, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: N-Boc Deprotection
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Reagents:

N-Boc-3-(2-fluorophenyl)azetidine (from Step 1).

4M HCl in 1,4-Dioxane (or TFA in DCM).

Execution:

Dissolve the intermediate in a minimal amount of 1,4-dioxane or DCM.

Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.

Allow to warm to room temperature and stir for 2 hours.

Observation: A white precipitate (the HCl salt) often forms.

Isolation:

Concentrate the solvent under reduced pressure.[2][3][4]

Triturate the solid with diethyl ether to remove non-polar impurities.

Filter and dry under high vacuum.

Yield: Typically >90% for this step.[5]

Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
The 3-arylazetidine moiety is a critical tool for "escaping" patent space or improving the

physicochemical properties of piperidine-based drugs.

Case Study: Triple Reuptake Inhibitors (TRI)

In the development of antidepressants targeting SERT, NET, and DAT transporters,

replacing a 4-phenylpiperidine core with a 3-phenylazetidine core maintained potency

while significantly reducing the basicity and volume of the molecule.
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The 2-fluoro analog specifically improved metabolic stability against hepatic microsomes

compared to the unsubstituted phenyl analog [1].

Fragment-Based Drug Discovery (FBDD)
3-(2-Fluorophenyl)azetidine is an ideal "fragment" for FBDD campaigns:

Low Molecular Weight: ~151 Da (free base), leaving ample room for growing the molecule.

Defined Vector: The nitrogen provides a single, chemically distinct handle for elaboration (via

amidation, reductive amination, or SNAr).

Solubility: The high sp³ character enhances aqueous solubility compared to flat aromatic

fragments.

Decision Logic for Scaffold Selection
Lead Compound Optimization
(Piperidine/Pyrrolidine Core)

Issue: High Lipophilicity (LogP > 3)? Issue: Rapid Metabolism (High Cl_int)?

Strategy: Ring Contraction
(Switch to Azetidine)

Yes

Strategy: Block Metabolic Site
(Add Ortho-Fluorine)

Yes

Target Scaffold:
3-(2-Fluorophenyl)azetidine

Click to download full resolution via product page

Caption: Decision logic for selecting 3-(2-Fluorophenyl)azetidine during lead optimization.

Safety & Handling
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Hazard Identification: Azetidine salts are generally irritants. The free base is volatile and may

be corrosive.

Storage: Store the HCl salt at room temperature in a desiccator. It is hygroscopic.

Handling: Use a fume hood. Avoid contact with skin and eyes. In case of contact, rinse

immediately with copious water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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